[4-(2-FURYLMETHYL)PIPERAZINO](2-NAPHTHYL)METHANONE
Description
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a naphthylmethanone moiety
Properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-11-9-21(10-12-22)15-19-6-3-13-24-19/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCHDFFWKFPRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, including alkylation and Friedel-Crafts acylation reactions. The general synthetic route can be summarized as follows:
Alkylation: The piperazine ring is first alkylated with a furylmethyl halide under basic conditions to introduce the furylmethyl group.
Friedel-Crafts Acylation: The resulting intermediate is then subjected to Friedel-Crafts acylation with a naphthylmethanone derivative in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Chemical Reactions Analysis
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylcarboxylic acid derivatives.
Reduction: The naphthylmethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
4-(2-Nitrobenzyl)piperazin-1-ylmethanone: This compound also features a piperazine ring and is known for its herbicidal activity.
2-furyl[4-(1H-indol-4-yl)piperazino]methanone: This compound has a similar structure but includes an indole moiety, which gives it different biological properties.
The uniqueness of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
